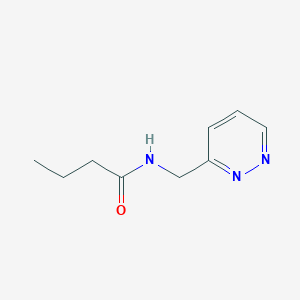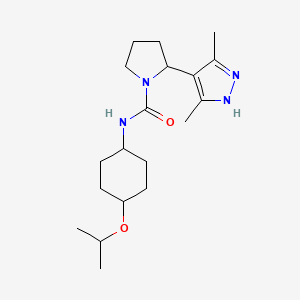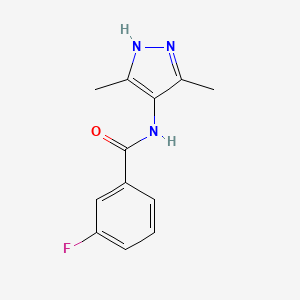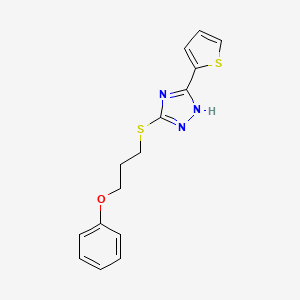
N-(pyridazin-3-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridazin-3-ylmethyl)butanamide, also known as P3B, is a synthetic compound that has been extensively studied for its potential therapeutic applications. P3B is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(pyridazin-3-ylmethyl)butanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme SIRT2, which is involved in regulating the cell cycle and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pyridazin-3-ylmethyl)butanamide in lab experiments is its relatively simple synthesis method. This compound is also a small molecule, making it easy to study using techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several potential future directions for research on N-(pyridazin-3-ylmethyl)butanamide. One area of research could focus on further elucidating the mechanism of action of this compound, including identifying its molecular targets. Another area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, including its potential for use as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(pyridazin-3-ylmethyl)butanamide involves a multistep process that begins with the reaction of 3-bromo-5-methylpyridazine with butylamine to form N-butyl-3-bromo-5-methylpyridazin-3-amine. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)ethylamine to form this compound.
Applications De Recherche Scientifique
N-(pyridazin-3-ylmethyl)butanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propriétés
IUPAC Name |
N-(pyridazin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-4-9(13)10-7-8-5-3-6-11-12-8/h3,5-6H,2,4,7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWOZSHWBTRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)




![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)